Cas no 474706-51-9 (Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate)

Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- METHYL 4-BROMO-1-TRITYL-1H-PYRAZOLE-3-CARBOXYLATE
- AK00740387
- methyl 4-bromo-1-tritylpyrazole-3-carboxylate
- Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate
-
- インチ: 1S/C24H19BrN2O2/c1-29-23(28)22-21(25)17-27(26-22)24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3
- InChIKey: BZSFQFKAXXDZIV-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=O)OC)=NN(C=1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 493
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 44.1
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736448-1g |
Methyl 4-bromo-1-trityl-1h-pyrazole-3-carboxylate |
474706-51-9 | 98% | 1g |
¥7576.00 | 2024-05-12 | |
Alichem | A049003443-25g |
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate |
474706-51-9 | 95% | 25g |
$5574.40 | 2023-09-01 | |
Alichem | A049003443-10g |
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate |
474706-51-9 | 95% | 10g |
$3350.00 | 2023-09-01 | |
Alichem | A049003443-5g |
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate |
474706-51-9 | 95% | 5g |
$2532.60 | 2023-09-01 |
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate (CAS No. 474706-51-9): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate (CAS No. 474706-51-9) is a highly valuable intermediate in the field of pharmaceutical synthesis, particularly in the development of novel bioactive compounds. This compound, characterized by its unique structural features, has garnered significant attention due to its utility in constructing complex molecular architectures essential for drug discovery and development.
The molecular structure of Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate consists of a pyrazole core substituted with a bromine atom at the 4-position and a trityl group at the 1-position, further functionalized with a carboxylate ester at the 3-position. This specific arrangement of functional groups makes it an ideal candidate for further derivatization, enabling the synthesis of a wide range of pharmacologically relevant molecules.
In recent years, there has been a growing interest in pyrazole derivatives as scaffolds for drug development. Pyrazoles are heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The presence of both bromine and trityl groups in Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate provides multiple sites for chemical modification, allowing for the introduction of additional functional groups through various synthetic strategies such as cross-coupling reactions, nucleophilic substitutions, and cyclizations.
One of the most notable applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the reactive sites on Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate, researchers can design and develop small-molecule inhibitors that target specific kinases with high selectivity and potency. For instance, recent studies have demonstrated the efficacy of pyrazole-based kinase inhibitors in preclinical models, highlighting the potential of this compound as a lead molecule for further optimization.
Another area where Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate has shown promise is in the development of antiviral agents. The pyrazole core is known to exhibit inhibitory activity against various viral enzymes, including proteases and polymerases. The structural flexibility offered by this compound allows for the design of molecules that can interact with viral targets effectively. In particular, the bromine atom at the 4-position can be utilized for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents that enhance binding affinity and reduce off-target effects.
The trityl group at the 1-position of Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate serves as a protecting group that can be selectively removed under mild conditions to reveal reactive functional handles. This feature is particularly useful in multi-step synthetic routes where selective deprotection is required to achieve the desired product architecture. Additionally, the carboxylate ester at the 3-position can be transformed into other functional groups such as amides or acids through standard chemical transformations, further expanding its utility in drug discovery.
Recent advances in synthetic methodologies have also contributed to the growing popularity of Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate. For example, transition-metal-catalyzed reactions have enabled efficient functionalization of pyrazole derivatives without compromising regioselectivity. These methods have been instrumental in constructing complex molecular frameworks rapidly and efficiently, reducing both time and cost associated with drug development.
The pharmaceutical industry has recognized the importance of intermediates like Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate due to their versatility and scalability. Many pharmaceutical companies have incorporated these intermediates into their synthetic libraries, streamlining the process of discovering new drugs. The ability to rapidly modify these intermediates allows for high-throughput screening campaigns, which are essential for identifying promising lead compounds early in the drug discovery process.
In conclusion, Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate (CAS No. 474706-51-9) is a multifaceted intermediate with significant potential in pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for constructing complex bioactive molecules. As research continues to uncover new applications for pyrazole derivatives, compounds like this are expected to play an increasingly important role in the development of next-generation therapeutics.
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